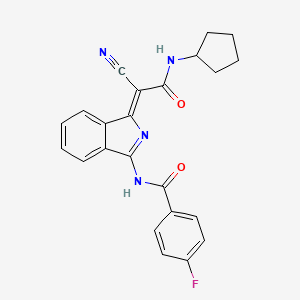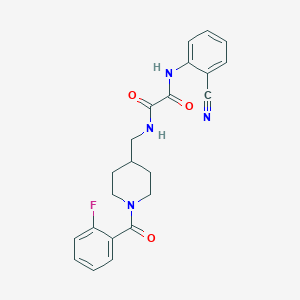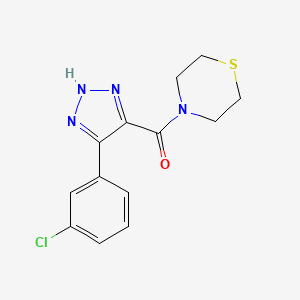![molecular formula C20H14FN3O2 B2529975 N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide CAS No. 1333704-82-7](/img/structure/B2529975.png)
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: is a complex organic compound that features a benzofuran, pyridine, and fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the fluoropyridine and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can be compared with similar compounds such as:
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-4-fluoropyridine-2-carboxamide
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-chloropyridine-4-carboxamide
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-bromopyridine-4-carboxamide
These compounds share similar structural features but differ in the position or type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of This compound
Propriétés
IUPAC Name |
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-18-11-14(7-9-23-18)20(25)24-19(15-5-3-8-22-12-15)17-10-13-4-1-2-6-16(13)26-17/h1-12,19H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWXYZLXMLTSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)NC(=O)C4=CC(=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole](/img/structure/B2529898.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)
![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)


![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)



![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
